An In-depth Technical Guide to 3-Chloro-2-methylbenzamide for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-Chloro-2-methylbenzamide for Researchers and Drug Development Professionals
Abstract
This technical guide offers a comprehensive examination of the physical and chemical properties of 3-Chloro-2-methylbenzamide. Designed for an audience of researchers, scientists, and professionals in drug development, this document synthesizes core scientific data with practical insights into its synthesis, characterization, and potential applications. By providing a detailed analysis of its molecular structure, spectroscopic signatures, and reactivity, this guide aims to serve as an essential resource for the effective utilization of this compound in a laboratory and industrial setting. All information is supported by authoritative sources to ensure scientific accuracy and reliability.
Introduction: Strategic Importance in Chemical Synthesis
3-Chloro-2-methylbenzamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its unique structural arrangement, featuring a chlorine atom and a methyl group ortho and meta to the amide functionality, respectively, imparts distinct electronic and steric properties. These characteristics make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. A thorough understanding of its fundamental properties is crucial for chemists to effectively incorporate it into synthetic pathways and to predict the properties of its derivatives.
Physicochemical and Molecular Properties
A foundational understanding of the physicochemical properties of 3-Chloro-2-methylbenzamide is paramount for its handling, reaction optimization, and application.
Core Molecular Data
| Property | Value | Citation |
| Molecular Formula | C8H8ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| CAS Number | 205178-79-6 | [1][2] |
| IUPAC Name | 3-chloro-2-methylbenzamide | |
| Canonical SMILES | CC1=C(C(=CC=C1)Cl)C(=O)N | |
| InChI Key | LBGDADHDWVIRII-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Notes and Insights | Citation |
| Melting Point | 167 °C | A relatively high melting point for a molecule of this size suggests a stable crystalline lattice structure. This is an experimentally determined value and a key indicator of purity. | [1] |
| Boiling Point | Not experimentally determined. Predicted for a related isomer, 3-chloro-N-methylbenzamide, to be in the range of 331.1±42.0 °C. | The actual boiling point is expected to be high due to the presence of the polar amide group, which can participate in intermolecular hydrogen bonding. | [3] |
| Appearance | Likely a white to off-white crystalline solid. | Based on the common appearance of similar aromatic amides. | |
| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents such as alcohols, acetone, and DMSO. | The amide group provides some polarity, but the aromatic ring and chlorine atom contribute to its lipophilic character. |
Synthesis and Reactivity
The synthesis of 3-Chloro-2-methylbenzamide is typically achieved from its corresponding carboxylic acid, a common and well-established transformation in organic chemistry.
Synthetic Workflow
The most direct synthetic route involves the conversion of 3-chloro-2-methylbenzoic acid to the amide. This is a two-step process involving the activation of the carboxylic acid, followed by amination.
Caption: Synthetic pathway for 3-Chloro-2-methylbenzamide.
Detailed Experimental Protocol
Objective: To synthesize 3-Chloro-2-methylbenzamide from 3-chloro-2-methylbenzoic acid.
Materials:
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3-Chloro-2-methylbenzoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous dichloromethane (DCM)
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Aqueous ammonia (NH₄OH)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware
Procedure:
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Activation of the Carboxylic Acid: In a fume hood, to a solution of 3-chloro-2-methylbenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
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Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.
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Amination: In a separate flask, cool an excess of aqueous ammonia in an ice bath.
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Slowly add the solution of the crude 3-chloro-2-methylbenzoyl chloride to the cold aqueous ammonia with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Work-up and Purification: Dilute the reaction mixture with water and extract with DCM (3 x volumes).
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Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude 3-Chloro-2-methylbenzamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.
Reactivity Profile
The chemical behavior of 3-Chloro-2-methylbenzamide is dictated by its functional groups:
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Amide: The amide functionality is relatively stable but can undergo hydrolysis to the parent carboxylic acid under strong acidic or basic conditions. It can also be dehydrated to the corresponding nitrile or reduced to an amine.
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Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the substituents (chloro: ortho, para-directing and deactivating; methyl: ortho, para-directing and activating; amide: meta-directing and deactivating) will influence the position of substitution.
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Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 3-Chloro-2-methylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons. The aromatic protons will appear as a multiplet in the range of 7.0-7.8 ppm. The amide protons will likely appear as two broad singlets (due to restricted rotation around the C-N bond) in the range of 5.5-8.5 ppm, and their signals will disappear upon D₂O exchange. The methyl protons will appear as a singlet around 2.3-2.5 ppm.
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¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear in the range of 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methyl carbon will be the most upfield signal, typically around 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3100 | N-H stretch | Primary Amide |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Methyl |
| 1680-1640 | C=O stretch (Amide I) | Amide |
| 1620-1580 | N-H bend (Amide II) | Amide |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 800-600 | C-Cl stretch | Aryl Halide |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with an M+2 peak that is approximately one-third the intensity of the M⁺ peak.[4][5] The molecular ion peak is expected at m/z 169.
Applications in Drug Discovery
Benzamide-containing compounds are prevalent in medicinal chemistry due to their ability to form hydrogen bonds and their structural rigidity. 3-Chloro-2-methylbenzamide can serve as a starting material or a key intermediate in the synthesis of biologically active molecules. The chlorine and methyl substituents can be strategically utilized to modulate properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. The related compound, 3-chloro-2-methylbenzonitrile, is classified as an irritant.[1]
Conclusion
3-Chloro-2-methylbenzamide is a valuable chemical intermediate with a unique substitution pattern that offers significant potential in synthetic chemistry. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and safety considerations. By leveraging this information, researchers and drug development professionals can more effectively and safely utilize this compound in their research and development endeavors.
References
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PubChem. (n.d.). 3-chloro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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Save My Exams. (2023, July 4). The M+1 & M+2 Peaks. Retrieved from [Link]
